2-[(Pyridin-3-yl)methoxy]pyrazine
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Overview
Description
Scientific Research Applications
Coordination Chemistry and Material Science
Pyrazine derivatives have been utilized in the synthesis of metal complexes, showing promise in material science and coordination chemistry. For example, Cook et al. (2013) investigated the synthesis and characteristics of iron(II) and cobalt(II) complexes using tris-azinyl analogs of 2,2':6',2''-terpyridine, including pyrazine-rich ligands. These complexes exhibited properties such as low-spin iron complexes and variable spin states in cobalt complexes, which could be pivotal in developing materials with magnetic and electronic applications (Cook, Tuna, & Halcrow, 2013).
Organic Synthesis and Heterocyclic Chemistry
Pyrazine derivatives play a crucial role in organic synthesis, particularly in constructing complex heterocyclic structures. A study by Kaping et al. (2016) on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs underlines the utility of pyrazine derivatives in creating compounds with potential anti-inflammatory and anti-cancer activities. The study showcases the efficiency of using pyrazine derivatives in aqueous media, demonstrating their versatility in synthesizing biologically active compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Electrochromic Materials
Research on pyrazine derivatives extends into the development of electrochromic materials, which are crucial for applications in smart windows, displays, and energy storage devices. Zhao et al. (2014) synthesized and characterized three donor-acceptor polymeric electrochromic materials employing 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as the acceptor unit. These materials demonstrated significant potential for near-infrared (NIR) electrochromic devices due to their high coloration efficiency and fast response times (Zhao, Wei, Zhao, & Wang, 2014).
Anti-Inflammatory Applications
Additionally, Zhou et al. (2013) synthesized pyrrolo[1,2-a]pyrazines from 2-bromo-5-methoxypyrazine and propargyl amines or ethers, demonstrating moderate in vitro anti-inflammatory effects. This underscores the potential of pyrazine derivatives in medicinal chemistry, specifically in developing new anti-inflammatory agents (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).
Mechanism of Action
Target of Action
Pyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions may induce conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Pyrazine derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple pathways .
Result of Action
Given the biological activities associated with pyrazine derivatives, it is plausible that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action of 2-[(Pyridin-3-yl)methoxy]pyrazine may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that pyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
Related pyrazine derivatives have been shown to exhibit significant activity against Mycobacterium tuberculosis H37Ra .
Molecular Mechanism
It is known that pyrazine derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
properties
IUPAC Name |
2-(pyridin-3-ylmethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDCSKZVSGIDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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